molecular formula C16H9N3O3 B3296228 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892754-58-4

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B3296228
CAS No.: 892754-58-4
M. Wt: 291.26 g/mol
InChI Key: NSIIVYUVPXSVCZ-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound featuring a coumarin core linked to a 1,2,4-oxadiazole ring substituted with a pyridin-3-yl group. Its molecular formula is C₁₆H₉N₃O₃, with an average mass of 291.266 Da and a monoisotopic mass of 291.064391 Da . The compound’s structure combines the fluorescent properties of coumarin with the metabolic stability conferred by the oxadiazole moiety, making it a candidate for pharmaceutical and materials science research. ChemSpider ID 20355503 and MDL number MFCD10667290 are key identifiers for this compound .

Properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-18-14(19-22-15)11-5-3-7-17-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIIVYUVPXSVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone and pyridine moieties. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a condensation reaction with a chromenone derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

  • The target compound’s coumarin-oxadiazole hybrid contrasts with benzimidazolone-oxadiazole (e.g., compound 46 ) and pyrazole-coumarin systems (e.g., 3a ). Coumarin’s inherent fluorescence may offer advantages in imaging applications, whereas benzimidazolone derivatives are prioritized for receptor antagonism .
  • The pyridin-3-yl substituent (target compound) vs. pyridin-2-yl () influences electronic properties and binding affinity. Pyridin-3-yl’s nitrogen position may enhance hydrogen bonding in biological targets.

Synthetic Feasibility: Yields for oxadiazole-linked benzimidazolones (e.g., 46–51 ) range from 30–72%, suggesting moderate synthetic accessibility. In contrast, pyrazole-coumarin hybrids (e.g., 3a ) are synthesized via one-pot three-component reactions with 60% yield, indicating efficient routes for structurally distinct analogues.

Substituents like trifluoromethyl (compound 47 ) or diethylamino (E594-0041 ) alter logP values, with the latter likely enhancing solubility for in vivo studies.

The pyridinyl group may engage in π-π stacking or hydrogen bonding with ion channels. Hazard data for 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid (irritant ) underscores the need for careful handling of related compounds.

Biological Activity

The compound 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H10N4O3C_{14}H_{10}N_{4}O_{3}, with a molecular weight of approximately 270.25 g/mol. The structure features a chromenone moiety fused with a pyridine and an oxadiazole ring, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that derivatives containing the oxadiazole ring exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast)12.5Inhibition of HDAC
This compoundA549 (Lung)15.0Induction of apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

Antioxidant Activity

In vitro assays have confirmed the antioxidant capacity of this compound. The DPPH radical scavenging assay revealed that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH Scavenging25.0

Study on Anticancer Properties

A recent publication explored the anticancer effects of various oxadiazole derivatives, including the target compound. The study utilized a series of in vitro assays to assess cytotoxicity against multiple cancer cell lines. The findings indicated that compounds with a pyridine substituent exhibited enhanced activity due to improved solubility and cellular uptake.

"The presence of the pyridine ring significantly contributes to the cytotoxic profile observed in oxadiazole derivatives."

Study on Antimicrobial Effects

Another research focused on evaluating the antimicrobial efficacy of oxadiazole derivatives against clinical isolates. The results indicated that the compound demonstrated significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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